molecular formula C5H7F3O4S B15300256 4-Trifluoromethanesulfonylbutanoic acid

4-Trifluoromethanesulfonylbutanoic acid

Cat. No.: B15300256
M. Wt: 220.17 g/mol
InChI Key: MJJJDQNBWVLPKB-UHFFFAOYSA-N
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Description

4-Trifluoromethanesulfonylbutanoic acid (C5H7F3O4S) is a fluorinated carboxylic acid derivative characterized by a trifluoromethanesulfonyl (-SO2CF3) group attached to the fourth carbon of a butanoic acid backbone. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethanesulfonyl group enhances acidity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C5H7F3O4S

Molecular Weight

220.17 g/mol

IUPAC Name

4-(trifluoromethylsulfonyl)butanoic acid

InChI

InChI=1S/C5H7F3O4S/c6-5(7,8)13(11,12)3-1-2-4(9)10/h1-3H2,(H,9,10)

InChI Key

MJJJDQNBWVLPKB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethanesulfonylbutanoic acid typically involves the introduction of the trifluoromethanesulfonyl group to a butanoic acid derivative. One common method includes the reaction of butanoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation can be employed to produce trifluoromethanesulfonic acid, which can then be reacted with butanoic acid derivatives to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethanesulfonylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Trifluoromethanesulfonylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Trifluoromethanesulfonylbutanoic acid exerts its effects is primarily through its strong electron-withdrawing trifluoromethanesulfonyl group. This group enhances the reactivity of the compound, making it a potent catalyst and reagent in various chemical reactions. The molecular targets and pathways involved include the activation of electrophilic centers and stabilization of reaction intermediates .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

3-[4-(Trifluoromethyl)phenyl]propanoic Acid (C10H9F3O2)
  • Structure: Features a trifluoromethyl (-CF3) group attached to a phenyl ring, linked to a propanoic acid chain.
  • Crystallography : Forms inversion dimers via O–H⋯O hydrogen bonds, a common motif in carboxylic acids. The mean σ(C–C) bond length is 0.006 Å, indicating stable covalent bonding .
Perfluorobutane Sulfonic Acid (PFBS, C4F9SO3H)
  • Structure : A fully fluorinated sulfonic acid with a four-carbon chain.
  • Toxicity : PFBS exhibits lower bioaccumulation than longer-chain perfluoroalkyl substances (PFAS), but chronic exposure in animal studies shows renal and hepatic effects .
  • Contrast: The butanoic acid backbone in 4-trifluoromethanesulfonylbutanoic acid may reduce environmental persistence compared to PFBS, though sulfonyl groups in both compounds enhance chemical stability.

Physicochemical Properties

Property This compound 3-[4-(Trifluoromethyl)phenyl]propanoic Acid PFBS
Molecular Formula C5H7F3O4S C10H9F3O2 C4F9SO3H
Acidity (pKa) ~1.5–2.5 (estimated) ~4.5–5.0 ~-3 (strong acid)
Hydrogen Bonding Likely dimeric O–H⋯O interactions Dimeric O–H⋯O confirmed Extensive sulfonic acid H-bonding
Thermal Stability High (due to -SO2CF3) Moderate Very high

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